

ST4206: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

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Compound of Interest				
Compound Name:	ST4206			
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Abstract

This document provides a comprehensive technical overview of **ST4206**, a potent and orally active adenosine A2A receptor antagonist. **ST4206** was discovered as a primary metabolite of the parent compound ST1535 and has demonstrated significant potential in preclinical models of Parkinson's disease. This whitepaper details the discovery, synthesis, and key preclinical data of **ST4206**, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing core concepts through diagrams.

Discovery of ST4206

ST4206 was identified during the preclinical development of ST1535, a potent A2A adenosine receptor antagonist.[1] Metabolic studies of ST1535 revealed the formation of several metabolites, with **ST4206** emerging as one of the two main metabolites.[2] The discovery of **ST4206** was significant as it displayed a pharmacological activity profile similar to its parent compound, ST1535, both in vitro and in vivo.[1][2] This finding suggested that **ST4206** could contribute to the overall therapeutic effect of ST1535 and potentially offer an alternative pharmacological agent.[1]

The discovery process involved in vitro assessment of ST1535's metabolic fate, which indicated the presence of oxidized compounds. Subsequent studies with rat and monkey plasma confirmed **ST4206** as one of the most abundant metabolites.





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Figure 1: Discovery workflow of ST4206 as a metabolite of ST1535.

Synthesis of ST4206

The synthesis of **ST4206** was achieved as part of a broader effort to synthesize and evaluate the metabolites of ST1535. The synthetic route originates from 6-chloro-2-iodo-9-methyl-9H-purine. The process involves selective carbon-carbon bond formation, utilizing techniques such as halogen/magnesium exchange reactions and/or palladium-catalyzed reactions to introduce the side chain. This approach allows for the controlled and efficient construction of the target molecule.

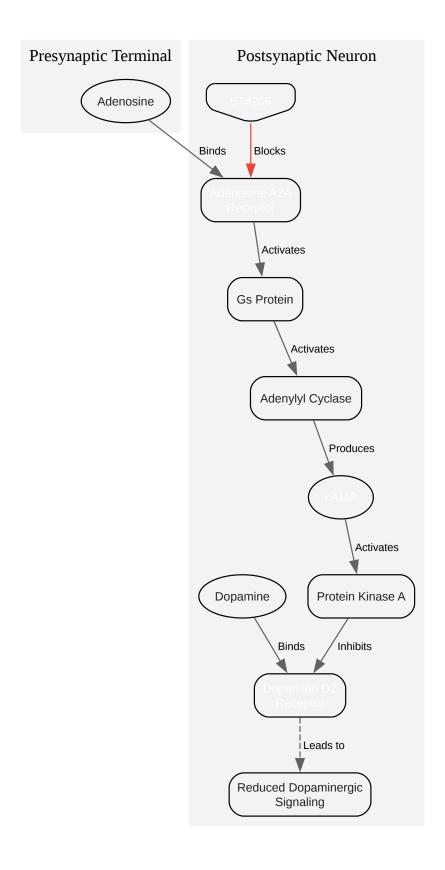
General Synthetic Approach

While the specific, step-by-step protocol for the synthesis of 4-(6-Amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl)butan-2-one (**ST4206**) is detailed in dedicated medicinal chemistry literature, the general strategy revolves around the functionalization of a purine scaffold. A key publication outlines the synthesis of ST1535 metabolites, starting from 6-chloro-2-iodo-9-methyl-9H-purine. The synthesis would proceed through the introduction of the butan-2-one side chain at the 2-position of the purine ring, followed by the addition of the triazole and amino groups at the 8- and 6-positions, respectively.

Mechanism of Action and Signaling Pathway

ST4206 functions as an antagonist of the adenosine A2A receptor. In the basal ganglia, A2A receptors are highly expressed and form heteromers with dopamine D2 receptors, exerting an inhibitory effect on D2 receptor signaling. By blocking the A2A receptor, **ST4206** can disinhibit D2 receptor function, thereby potentiating dopaminergic neurotransmission. This mechanism is considered a promising non-dopaminergic approach for the treatment of Parkinson's disease, aiming to improve motor function.





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Figure 2: Adenosine A2A receptor signaling pathway and the antagonistic action of ST4206.



Preclinical Data

ST4206 has been evaluated in a series of in vitro and in vivo studies to determine its pharmacological profile.

In Vitro Activity

The in vitro activity of **ST4206** was assessed through binding affinity studies and functional assays. The compound displayed high affinity for the human adenosine A2A receptor.

Parameter	ST4206	ST1535 (Reference)	ST3932 (Metabolite)
A2A Receptor Binding Affinity (Ki, nM)	12	8	8
A1 Receptor Binding Affinity (Ki, nM)	197	103	33
cAMP Accumulation (IC50, nM)	990	427	450

Table 1: In Vitro

Pharmacological

Profile of ST4206 and

Related Compounds.

In Vivo Efficacy

The in vivo efficacy of **ST4206** was evaluated in established animal models of Parkinson's disease. These studies demonstrated that orally administered **ST4206** can produce significant anti-parkinsonian effects.



Animal Model	Dose (mg/kg, p.o.)	Effect
Haloperidol-induced catalepsy in mice	10, 20, 40	Antagonized catalepsy in a dose-dependent manner.
I-DOPA-induced contralateral rotations in 6-OHDA-lesioned rats	20, 40	Significantly potentiated the number of contralateral rotations.
Spontaneous motor activity in mice	10, 20, 40	Increased motor activity.
Table 2: In Vivo Efficacy of ST4206 in Animal Models of Parkinson's Disease.		

Experimental Protocols A2A Receptor Binding Assay

- Cell Line: HEK-293 cells stably transfected with the human adenosine A2A receptor gene.
- Radioligand: [³H]-ZM241385.
- Procedure: Cell membranes are incubated with the radioligand and varying concentrations of
 the test compound (ST4206). Non-specific binding is determined in the presence of a
 saturating concentration of a known A2A antagonist. After incubation, the membranes are
 washed, and the bound radioactivity is measured by liquid scintillation counting. The Ki
 values are calculated from the IC50 values using the Cheng-Prusoff equation.

CAMP Functional Assay

- Cell Line: HEK-293 cells expressing the human adenosine A2A receptor.
- Stimulating Agent: NECA (5'-N-Ethylcarboxamidoadenosine), an adenosine receptor agonist.
- Procedure: Cells are pre-incubated with the test compound (ST4206) before being stimulated with NECA. The intracellular cyclic AMP (cAMP) levels are then measured using a commercially available assay kit (e.g., HTRF). The IC50 value is determined as the



concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP accumulation.

Haloperidol-Induced Catalepsy in Mice

- Animals: Male CD-1 mice.
- Inducing Agent: Haloperidol (a dopamine D2 receptor antagonist).
- Procedure: Catalepsy is induced by an intraperitoneal injection of haloperidol. The test compound (ST4206) or vehicle is administered orally. At specified time points after drug administration, the degree of catalepsy is assessed using the bar test, which measures the time the animal remains in an imposed posture.

Conclusion

ST4206, a major metabolite of ST1535, is a potent and orally active adenosine A2A receptor antagonist. Its discovery and subsequent pharmacological characterization have revealed a preclinical profile that is highly similar to its parent compound. The in vitro and in vivo data strongly support its potential as a therapeutic agent for Parkinson's disease. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its clinical potential.

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